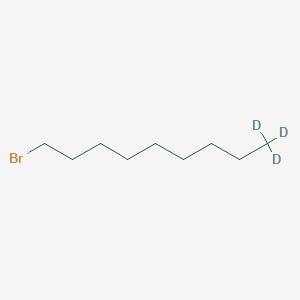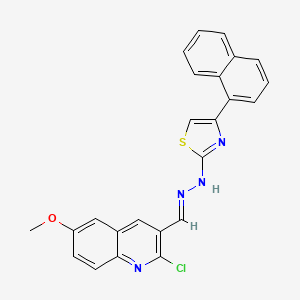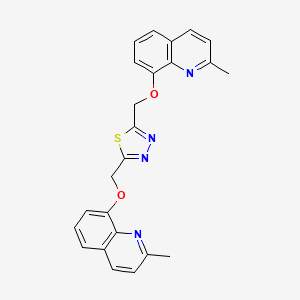
XO/Cox/lox-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of XO/COX/LOX-IN-1 involves several steps, including in-silico docking, synthesis, structure analysis, density functional theory calculations, energy frameworks, and pharmacological intervention . The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific industrial production methods employed.
化学反応の分析
XO/COX/LOX-IN-1 undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit the synthesis of prostaglandins and leukotrienes by targeting cyclooxygenases and lipoxygenases . Common reagents used in these reactions include curcumin, capsaicin, and gingerol, which have shown dual inhibitory activities against COX-1/2 and 5-LOX enzymes . The major products formed from these reactions are typically related to the inhibition of inflammatory pathways.
科学的研究の応用
XO/COX/LOX-IN-1 has a wide range of scientific research applications. It is used in studies related to inflammation, cancer, and metabolic diseases . The compound’s ability to inhibit multiple molecular inflammatory targets makes it a valuable tool in the development of novel anti-inflammatory agents .
作用機序
The mechanism of action of XO/COX/LOX-IN-1 involves the inhibition of xanthine oxidase, cyclooxygenases, and lipoxygenases. These enzymes are essential for the conversion of arachidonic acid to eicosanoids, which play a crucial role in initiating and resolving inflammation . By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins and leukotrienes, thereby exerting its anti-inflammatory effects . The molecular targets and pathways involved include the PI3K/AKT/GSK3 cascade and the reduction of reactive oxygen species formation .
類似化合物との比較
XO/COX/LOX-IN-1 is unique in its ability to inhibit multiple enzymes involved in the inflammatory pathway. Similar compounds include curcumin, capsaicin, and gingerol, which also exhibit dual inhibitory activities against COX and LOX enzymes . this compound stands out due to its potent inhibitory effects and broad range of applications in inflammation, cancer, and metabolic diseases .
特性
分子式 |
C24H20N4O2S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
2,5-bis[(2-methylquinolin-8-yl)oxymethyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C24H20N4O2S/c1-15-9-11-17-5-3-7-19(23(17)25-15)29-13-21-27-28-22(31-21)14-30-20-8-4-6-18-12-10-16(2)26-24(18)20/h3-12H,13-14H2,1-2H3 |
InChIキー |
PRQCFOSPVNFQMV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2OCC3=NN=C(S3)COC4=CC=CC5=C4N=C(C=C5)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)
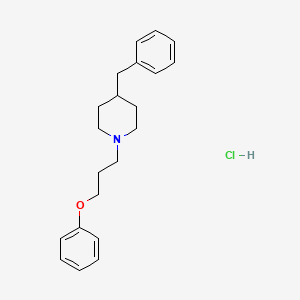
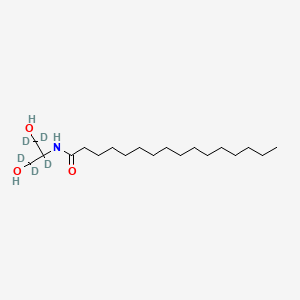
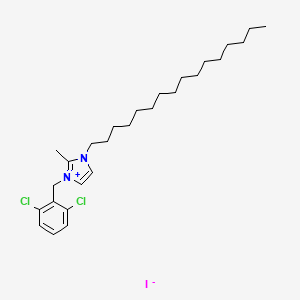


![1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12396664.png)
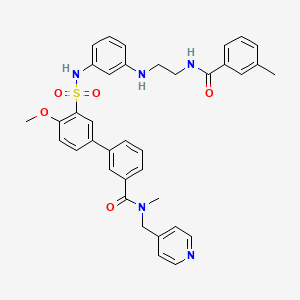
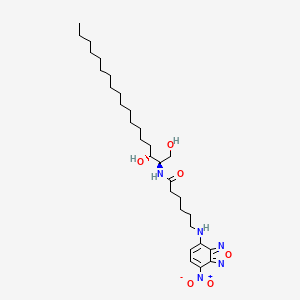
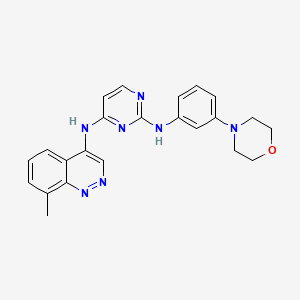
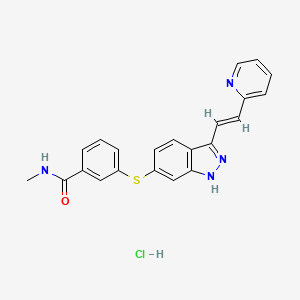
![2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide](/img/structure/B12396701.png)
